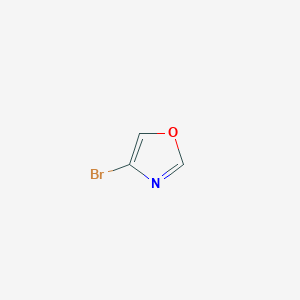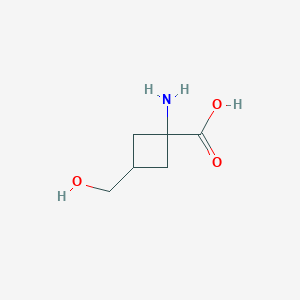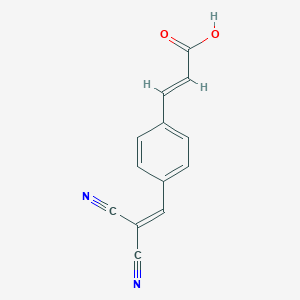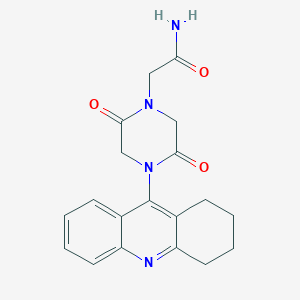
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, commonly known as PTAC, is a derivative of acridine. PTAC has been widely studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Mechanism Of Action
PTAC exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerases, which are enzymes that are involved in the regulation of DNA structure and function. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. PTAC has also been shown to inhibit the activity of other enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
PTAC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of DNA topoisomerases, and inhibit the activity of histone deacetylases. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using PTAC in lab experiments include its ability to inhibit the activity of DNA topoisomerases and induce apoptosis in cancer cells. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress. However, the limitations of using PTAC in lab experiments include its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
There are several future directions for the study of PTAC. One direction is the optimization of its synthesis method to improve yields and purities. Another direction is the development of more potent derivatives of PTAC that can be used as anti-cancer agents. Additionally, the potential use of PTAC as an anti-inflammatory agent and as a treatment for neurodegenerative diseases should be further explored. Finally, the potential toxicity of PTAC should be further investigated to ensure its safety for use in humans.
Synthesis Methods
PTAC can be synthesized through a multi-step process that involves the reaction of 9-aminoacridine with piperazine to form 9-(piperazin-1-yl)acridine. This intermediate compound is then reacted with acetic anhydride to form the final product, PTAC. The synthesis of PTAC has been optimized and improved over time, resulting in higher yields and purities.
Scientific Research Applications
PTAC has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for cancer cell growth and proliferation. PTAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, PTAC has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
CAS RN |
123793-07-7 |
|---|---|
Product Name |
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)- |
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2,5-dioxo-4-(1,2,3,4-tetrahydroacridin-9-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20N4O3/c20-16(24)9-22-10-18(26)23(11-17(22)25)19-12-5-1-3-7-14(12)21-15-8-4-2-6-13(15)19/h1,3,5,7H,2,4,6,8-11H2,(H2,20,24) |
InChI Key |
PGHLMPRIEZEQGY-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N |
Other CAS RN |
123793-07-7 |
synonyms |
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



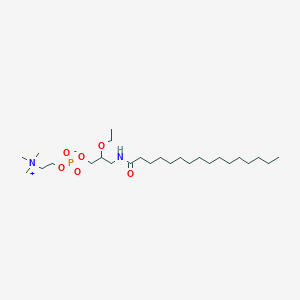
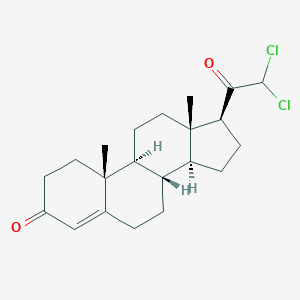
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
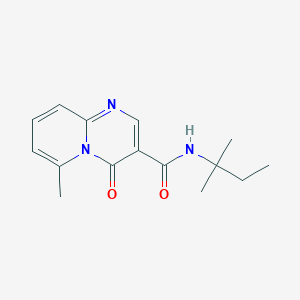
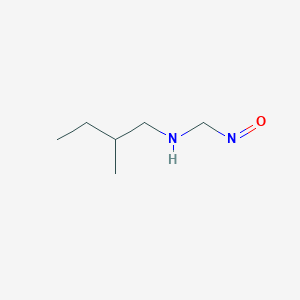

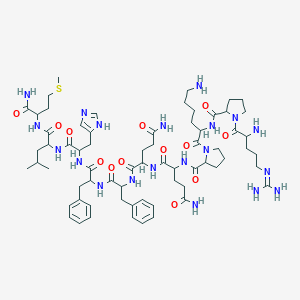
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
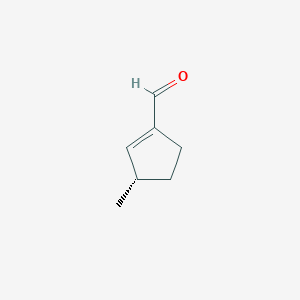
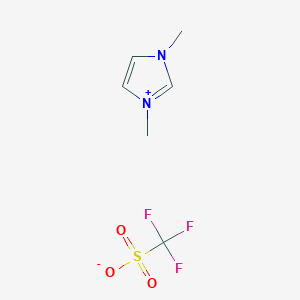
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)
